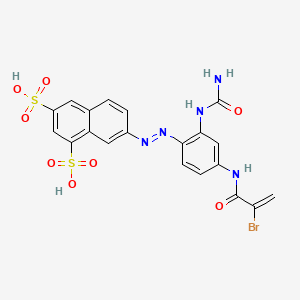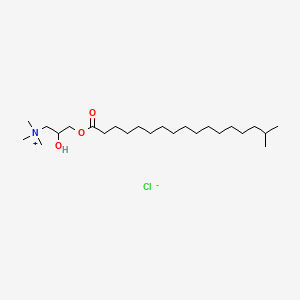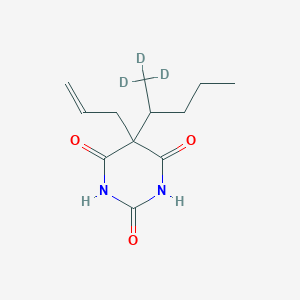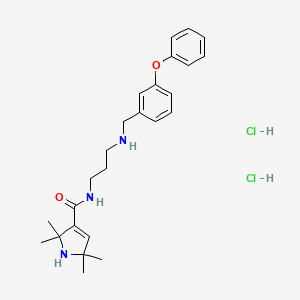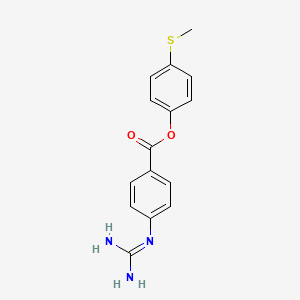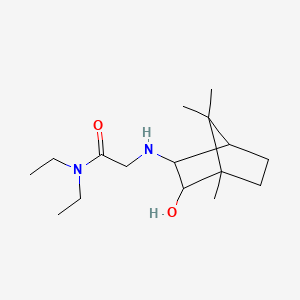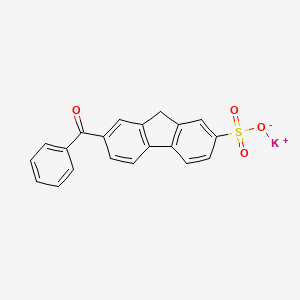
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one is a complex organic compound with a unique structure that combines a quinolizidine ring system with a quinoxaline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:
Formation of the Quinolizidine Ring: The quinolizidine ring can be synthesized through a cyclization reaction of appropriate amine precursors under acidic or basic conditions.
Attachment of the Quinoxaline Moiety: The quinoxaline ring is introduced through a condensation reaction between a diamine and a diketone, followed by cyclization.
Final Coupling: The final step involves coupling the quinolizidine and quinoxaline moieties through a nucleophilic substitution reaction, often using a suitable leaving group and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinoxaline and quinolizidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce partially or fully reduced derivatives.
科学的研究の応用
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its activity against certain types of cancer and bacterial infections.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s quinoxaline moiety is known to interact with DNA, potentially leading to the inhibition of DNA replication and transcription. Additionally, the quinolizidine ring may interact with protein targets, affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
1-(Octahydro-1H-quinolizin-1-ylmethyl)-3-phenylquinoxalin-2(1H)-one: Similar compounds include other quinoxaline derivatives and quinolizidine alkaloids.
Quinoxaline Derivatives: These compounds share the quinoxaline moiety and may have similar biological activities.
Quinolizidine Alkaloids: These compounds share the quinolizidine ring system and are known for their diverse biological activities.
Uniqueness
This compound is unique due to the combination of the quinoxaline and quinolizidine moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
特性
CAS番号 |
97147-28-9 |
|---|---|
分子式 |
C24H27N3O |
分子量 |
373.5 g/mol |
IUPAC名 |
1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-3-phenylquinoxalin-2-one |
InChI |
InChI=1S/C24H27N3O/c28-24-23(18-9-2-1-3-10-18)25-20-12-4-5-14-22(20)27(24)17-19-11-8-16-26-15-7-6-13-21(19)26/h1-5,9-10,12,14,19,21H,6-8,11,13,15-17H2/t19-,21-/m1/s1 |
InChIキー |
GOPUAIKZERGFBM-TZIWHRDSSA-N |
異性体SMILES |
C1CCN2CCC[C@@H]([C@H]2C1)CN3C4=CC=CC=C4N=C(C3=O)C5=CC=CC=C5 |
正規SMILES |
C1CCN2CCCC(C2C1)CN3C4=CC=CC=C4N=C(C3=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




